7-Allyl-5-chloroquinolin-8-ol
Description
7-Allyl-5-chloroquinolin-8-ol is a substituted derivative of 8-hydroxyquinoline (quinolin-8-ol), featuring a chlorine atom at position 5 and an allyl group (-CH₂CH₂CH₂) at position 7. The quinolin-8-ol scaffold is renowned for its chelating properties and diverse biological activities, including antimicrobial, anticancer, and corrosion inhibition effects.
Properties
CAS No. |
93240-84-7 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
5-chloro-7-prop-2-enylquinolin-8-ol |
InChI |
InChI=1S/C12H10ClNO/c1-2-4-8-7-10(13)9-5-3-6-14-11(9)12(8)15/h2-3,5-7,15H,1,4H2 |
InChI Key |
WEGVQIFRUNZLRR-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC(=C2C=CC=NC2=C1O)Cl |
Canonical SMILES |
C=CCC1=CC(=C2C=CC=NC2=C1O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Reactivity: The allyl group in this compound is less electronegative than iodine in clioquinol, reducing electron-withdrawing effects.
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